molecular formula C18H19N3O4S2 B2700534 3-methyl-5-[(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2034294-12-5

3-methyl-5-[(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one

Número de catálogo: B2700534
Número CAS: 2034294-12-5
Peso molecular: 405.49
Clave InChI: FPWBAPKDRQBKJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzoxazole derivative featuring a sulfonamide linker connecting a thienopyridine-azetidine moiety to the benzoxazol-2-one core. Benzoxazole scaffolds are pharmacologically significant due to their broad-spectrum bioactivity, including antimicrobial, antitumor, and antifungal properties . The structural complexity of this molecule arises from:

  • Benzoxazol-2-one core: Known for enhancing metabolic stability and binding affinity to biological targets .
  • Sulfonyl group: Improves solubility and facilitates interactions with enzymes or receptors via hydrogen bonding .

Propiedades

IUPAC Name

5-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-19-15-8-14(2-3-16(15)25-18(19)22)27(23,24)21-10-13(11-21)20-6-4-17-12(9-20)5-7-26-17/h2-3,5,7-8,13H,4,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWBAPKDRQBKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4CCC5=C(C4)C=CS5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Synthesis of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction.

    Coupling with Benzooxazole: The final step involves coupling the thienopyridine-azetidine intermediate with a benzooxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitrogen atoms in the azetidine and thienopyridine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzooxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can yield amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mecanismo De Acción

The mechanism of action of 3-methyl-5-[(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Their Activities

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity Source
Target Compound Benzoxazol-2-one Sulfonyl-linked thienopyridine-azetidine Inferred: Antifungal/NMT inhibition
Benzoxazole derivative 8f Benzoxazole Propynylthio group IC₅₀ = 0.8 μM (Candida albicans)
Indole derivative 7f Indole Ethyl ester substituent IC₅₀ = 1.2 μM (Candida albicans)
Benzoxazole derivatives 1–20 Benzoxazole Varied aryl/alkyl groups Antimicrobial (MIC: 4–32 μg/mL)

Key Findings from Comparative Studies

(i) Antifungal Activity
  • The target compound’s thienopyridine-azetidine substituent may enhance antifungal potency compared to simpler benzoxazole derivatives (e.g., 1–20), which showed moderate activity (MIC: 4–32 μg/mL) against Gram-positive bacteria and fungi .
  • Benzoxazole derivative 8f (IC₅₀ = 0.8 μM) outperformed its indole analog 7f (IC₅₀ = 1.2 μM) against Candida albicans, highlighting the superiority of benzoxazole cores in NMT inhibition . Molecular docking studies suggest that hydrogen bonding between the benzoxazole core and NMT’s active site is critical for activity .
(ii) Structural Impact on Bioactivity
  • Sulfonyl vs. Ester Linkers : The sulfonyl group in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., 7f ), which are prone to hydrolysis .
  • Thienopyridine vs.

Actividad Biológica

The compound 3-methyl-5-[(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a diverse structural framework comprising:

  • A benzoxazole ring which is known for its biological activity.
  • A thieno[3,2-c]pyridine moiety that contributes to its pharmacological properties.
  • An azetidine ring with a sulfonyl group that may enhance enzyme inhibitory activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is hypothesized to interact with specific enzymes, potentially inhibiting their function and altering biochemical pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit DNA topoisomerases, suggesting a potential mechanism for anticancer activity.
  • Receptor Modulation : The compound may act as a ligand for various receptors involved in cell signaling pathways.

Case Studies and Research Findings

StudyFindings
Study 1 A study demonstrated that derivatives of benzoxazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to DNA intercalation and topoisomerase inhibition .
Study 2 Research on thieno[3,2-c]pyridine derivatives indicated potent antibacterial properties against Gram-positive bacteria. The sulfonyl group was crucial for enhancing antibacterial efficacy .
Study 3 A recent investigation into azetidine-based compounds highlighted their anti-inflammatory effects in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that similar compounds with benzoxazole and thieno[3,2-c]pyridine structures exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance:

  • IC50 Values : Compounds were noted to have IC50 values ranging from 10 µM to 30 µM against these cell lines .

Antimicrobial Activity

Compounds structurally related to the target molecule have been tested for their antimicrobial properties. For example:

  • Efficacy Against Bacteria : Thieno[3,2-c]pyridine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Anti-inflammatory Effects

Research has indicated that azetidine derivatives can reduce inflammation markers in animal models:

  • Cytokine Reduction : A reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed after treatment with related compounds .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify the benzoxazolone, thienopyridine, and azetidine moieties. Aromatic protons in the thienopyridine ring appear as multiplet signals at δ 7.2–8.1 ppm, while the azetidine methylene groups resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry and confirm the sulfonyl bridge geometry .

How can discrepancies between computational solubility predictions and experimental data be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Model Limitations : SwissADME and other tools may not account for polymorphic forms or aggregation. Validate predictions with experimental solubility assays (e.g., shake-flask method in PBS buffer at pH 7.4) .
  • Ionization Effects : Adjust for pKa values (e.g., benzoxazolone’s acidic proton) using potentiometric titration .
  • Excipient Interactions : Test solubility in presence of cyclodextrins or surfactants to mimic physiological conditions .

What methodologies are recommended for evaluating the compound’s biological activity against kinase targets?

Q. Advanced Research Focus

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK2, EGFR) in radiometric or fluorescence-based assays. IC50_{50} values should be calculated via nonlinear regression .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Include positive controls (e.g., imatinib) and validate selectivity via kinase profiling panels .

How can molecular docking simulations guide SAR studies for this compound?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., ABL1, CDK2). Use AutoDock Vina or Glide for docking .
  • Binding Mode Analysis : Identify key interactions (e.g., hydrogen bonds between the sulfonyl group and Lys271 in ABL1). Compare docking scores (ΔG) with known inhibitors .
  • Substituent Optimization : Modify the thienopyridine or benzoxazolone groups to enhance hydrophobic contacts or π-π stacking .

What experimental designs address stability challenges under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC-PDA .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store lyophilized samples at -80°C to prevent hydrolysis of the sulfonyl group .

How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

Advanced Research Focus
Contradictions may stem from:

  • Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid clearance .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug availability) .
  • Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) with PBPK models to predict in vivo exposure .

What purification techniques are optimal for isolating the final compound from synthetic byproducts?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate sulfonated derivatives .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to -20°C for 12 hours to yield crystals (>95% purity) .

How should analytical methods (e.g., HPLC) be validated for quality control?

Q. Basic Research Focus

  • HPLC Parameters : C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile:water 55:45), flow rate 1.0 mL/min, UV detection at 254 nm .
  • Validation Metrics : Assess linearity (R2^2 > 0.999), precision (RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

What strategies enhance the compound’s metabolic stability for in vivo studies?

Q. Advanced Research Focus

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzoxazolone methyl group) to slow oxidative metabolism .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.